![molecular formula C5H6ClF3N2O B2951825 [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2260936-78-3](/img/structure/B2951825.png)

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

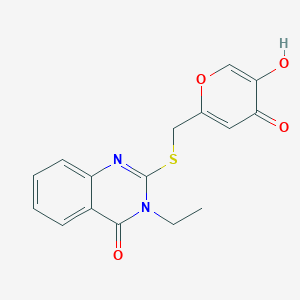

“[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2260936-78-3 . It has a molecular weight of 202.56 and is typically stored at -10 degrees . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis

“[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride” is a powder with a molecular weight of 202.56 . It is typically stored at -10 degrees .Scientific Research Applications

1. Synthesis and Medicinal Applications

One study describes a neurokinin-1 receptor antagonist incorporating the compound, highlighting its potential in clinical settings for emesis and depression treatment due to its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

2. Facile Synthesis Methodology

A facile synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles, including the target compound, was developed using a copper(II)-catalyzed and TBHP/I2-mediated tandem oxidative cyclization process. This showcases the compound's utility in organic synthesis and pharmaceutical chemistry (Wei et al., 2011).

3. Antimicrobial Activity

The compound was involved in the synthesis of quinoline derivatives, which displayed significant in vitro antibacterial and antifungal activities, suggesting its role in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).

4. Chiral Discrimination Research

It has been used in research focusing on chiral discrimination, exemplifying its relevance in stereoselective synthesis and analysis (Bereznitski et al., 2002).

5. Transfer Hydrogenation Reactions

The compound plays a role in the synthesis of quinazoline-based ruthenium complexes, which have been tested for transfer hydrogenation reactions, highlighting its utility in catalysis and material science (Karabuğa et al., 2015).

6. Bioactivation in Pest Control

In pest management, the compound's derivatives were studied for their rate of bioactivation by β-glucosidase, providing insights into designing effective pro-pesticides (Wen et al., 2018).

7. Development of Antidepressants

The compound was utilized in the development of novel serotonin 5-HT1A receptor-biased agonists, showing promising antidepressant-like activity in preclinical studies, indicating its potential in neuropsychopharmacology (Sniecikowska et al., 2019).

Safety And Hazards

properties

IUPAC Name |

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJGWQSRVPFRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)

![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2951745.png)

![2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile](/img/structure/B2951748.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2951749.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2951752.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2951754.png)

![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2951756.png)

![4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2951760.png)